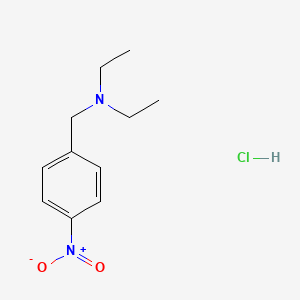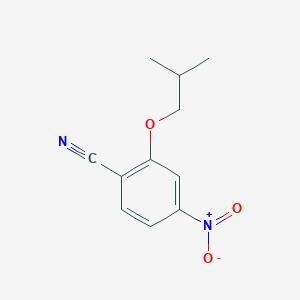
1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the nitration of 4-(trifluoromethyl)anisole to introduce the nitro group, followed by the protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydride for the protection step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various nucleophiles.
Coupling: Palladium catalysts, boronic acids or esters.
Major Products:
Reduction: 1-(Methoxymethoxy)-2-amino-4-(trifluoromethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it valuable in drug design .
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethoxy)-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its reactivity and applications.
2-Nitro-4-(trifluoromethyl)anisole: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness: 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups makes it particularly valuable in the synthesis of complex organic molecules and in the development of bioactive compounds .
Eigenschaften
IUPAC Name |
1-(methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c1-16-5-17-8-3-2-6(9(10,11)12)4-7(8)13(14)15/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBDIGVWTVPRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














